2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester
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Overview
Description
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 6th position and dimethyl ester groups at the 2nd and 3rd positions of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2H-1-benzopyran-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: Known for its anticoagulant properties.
6-Methoxy-2H-1-benzopyran-2-one: Exhibits antioxidant activity.
2H-1-Benzopyran-3-carboxylic acid: Studied for its anti-inflammatory effects.
Uniqueness
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester is unique due to the presence of both methoxy and dimethyl ester groups, which confer distinct chemical and biological properties
Biological Activity
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester, often referred to as a member of the benzopyrone family, has gained attention in recent years due to its diverse biological activities. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of this compound is C13H12O5. Its structure includes a benzopyran core with two carboxylic acid groups and a methoxy group attached at the 6-position. The presence of these functional groups contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, studies have shown that 6-substituted coumarin derivatives , which include similar structural motifs to our compound, can reduce the invasive behavior of HT 1080 fibrosarcoma cells. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position can enhance biological potency without compromising efficacy .
Table 1: Summary of Anticancer Activity
Compound Type | Activity | Cell Line Tested |
---|---|---|
6-substituted coumarins | Anticancer | HT 1080 |
Benzopyran derivatives | Cytotoxicity | Various cancer lines |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity. Studies have shown that benzopyrone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve competitive binding to bacterial DNA gyrase B, which is crucial for DNA replication and transcription .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Inhibitory | X µg/mL |
Escherichia coli | Inhibitory | Y µg/mL |
Bacillus subtilis | Inhibitory | Z µg/mL |
The mechanisms underlying the biological activities of 2H-1-benzopyran-2,3-dicarboxylic acid derivatives are multifaceted:
- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Antibacterial Mechanism : By targeting DNA gyrase B, these compounds disrupt bacterial DNA replication processes, leading to cell death.
- Photosensitizing Activity : Some derivatives exhibit photosensitizing properties that can enhance their antimicrobial effects under light irradiation conditions .
Case Studies
Several case studies have highlighted the effectiveness of benzopyrone derivatives in clinical settings:
- Case Study A : A study involving a derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.
- Case Study B : Patients treated with a benzopyrone-based regimen exhibited improved outcomes in terms of tumor progression-free survival compared to standard treatments.
Properties
CAS No. |
597554-99-9 |
---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
dimethyl 6-methoxy-2H-chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H14O6/c1-17-9-4-5-11-8(6-9)7-10(13(15)18-2)12(20-11)14(16)19-3/h4-7,12H,1-3H3 |
InChI Key |
AUJORKYGVRIBFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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